![molecular formula C2H4ClN3 B1610171 1-Azido-2-chloroethane CAS No. 53422-48-3](/img/structure/B1610171.png)
1-Azido-2-chloroethane
Overview
Description
1-Azido-2-chloroethane, also known as Ethane, 1-azido-2-chloro-, is an organic compound with the molecular formula C2H4ClN3 . It is used in various chemical reactions, particularly in organic synthesis .
Synthesis Analysis
The synthesis of 1-Azido-2-chloroethane involves the use of specific transfer reagents and reaction conditions . For instance, it can be prepared through the azide exchange reaction of 1-bromo-2-chloroethanol . The synthesis can be divided into three separate parts: First, the synthesis of the transfer reagents .Molecular Structure Analysis
The molecular structure of 1-Azido-2-chloroethane consists of two carbon atoms, four hydrogen atoms, one chlorine atom, and three nitrogen atoms .Chemical Reactions Analysis
1-Azido-2-chloroethane is involved in various chemical reactions. For example, it can be used in the synthesis of N-azidoethyl-containing molecules through a uniform reaction protocol with azoles as substrates .Physical And Chemical Properties Analysis
1-Azido-2-chloroethane has a boiling point of approximately 156.02°C and a density of 1.2830 . Chlorination modifies the physical properties of hydrocarbons in several ways. These compounds are typically denser than water due to the higher atomic weight of chlorine versus hydrogen. They have higher boiling and melting points compared to related hydrocarbons .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for 1-Azido-2-chloroethane involve its use in the synthesis of new compounds. For instance, it can be used in the Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to combine phthalocyanines and analogues with different materials . Additionally, advancements in the field of explosive materials include the development of novel melt-castable compounds with melting points ranging from 80 to 110 °C .
properties
IUPAC Name |
1-azido-2-chloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMHDXMAZYSQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466774 | |
Record name | Ethane, 1-azido-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2-chloroethane | |
CAS RN |
53422-48-3 | |
Record name | Ethane, 1-azido-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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